4-Chloro-2-thien-3-ylquinazoline
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Overview
Description
4-Chloro-2-thien-3-ylquinazoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to target various proteins and enzymes, playing a significant role in numerous biological processes .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinazoline derivatives are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability .
Result of Action
Quinazoline derivatives are known to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-thien-3-ylquinazoline typically involves the condensation of 2-aminobenzonitrile with 2-chlorothiophene-3-carboxaldehyde under acidic or basic conditions. This reaction can be facilitated by various catalysts and solvents to improve yield and purity . Common methods include:
Aza-reaction: This involves the coupling of aniline and ethyl glyoxalate, followed by cyclization to form the quinazoline ring.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, reducing the reaction time significantly.
Metal-mediated reaction: Transition metals like palladium or copper can be used as catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors is also being explored to improve scalability and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-thien-3-ylquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, often leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-2-thien-3-ylquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a wide range of biological activities.
Quinazolinone: Known for its sedative, hypnotic, and anticancer properties.
4-Chloroquinazoline: Similar in structure but lacks the thienyl group, leading to different biological activities.
Uniqueness
4-Chloro-2-thien-3-ylquinazoline is unique due to the presence of both chloro and thienyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
4-chloro-2-thiophen-3-ylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-9-3-1-2-4-10(9)14-12(15-11)8-5-6-16-7-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTIZFGLNIBYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924068-56-4 |
Source
|
Record name | 4-chloro-2-(thiophen-3-yl)quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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